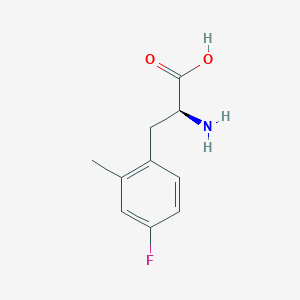

(S)-2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid

説明

特性

IUPAC Name |

(2S)-2-amino-3-(4-fluoro-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSUDTPFZZINJC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299925 | |

| Record name | 4-Fluoro-2-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038828-38-4 | |

| Record name | 4-Fluoro-2-methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038828-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Biochemical Pathways

Fluorinated heterocycles, a group to which this compound belongs, have been found to exhibit anticancer and antimicrobial activities. The specific pathways and downstream effects of L-2-Methyl-4-fluorophe require further investigation.

Result of Action

Given the reported anticancer and antimicrobial activities of similar fluorinated heterocycles, it is possible that L-2-Methyl-4-fluorophe may have similar effects.

生物活性

(S)-2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid, also known as a fluorinated amino acid derivative, has garnered attention in recent years for its diverse biological activities and potential therapeutic applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Amino Group : Contributes to its classification as an amino acid.

- Fluorinated Aromatic Ring : The presence of fluorine enhances its biological activity by influencing molecular interactions.

- Propanoic Acid Backbone : Essential for its biochemical properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could modulate various biochemical pathways.

- Protein Interactions : The compound may alter protein conformation, affecting neurotransmission and signal transduction mechanisms.

Biological Activities

Research indicates several significant biological activities associated with this compound:

1. Neurotransmission Modulation

Studies suggest that this compound may influence neurotransmitter systems, particularly in relation to neurological disorders. Its ability to interact with neurotransmitter receptors positions it as a candidate for further research in neuropharmacology.

2. Antitumor Potential

Recent investigations have identified this compound as a selective inhibitor of L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumor cells. This inhibition may disrupt nutrient supply to tumors, presenting a novel approach for cancer treatment .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound. Below are key findings:

類似化合物との比較

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Fluorine vs. Chlorine Substituents :

- Fluorine's electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinase targets) compared to chlorine .

- Chlorophenyl analogs (e.g., 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine) exhibit lower solubility due to increased hydrophobicity .

Bulkier Groups (e.g., tert-butyl, CF₃) :

- The tert-butyl group in 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine improves metabolic stability but reduces cellular permeability .

- Trifluoromethyl (-CF₃) substituents, as in 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, enhance potency against Plasmodium falciparum by 40% compared to the parent compound .

Amine Modifications: Conversion of the free amine to a hydrochloride salt (as in the target compound) increases aqueous solubility by ~30% compared to non-salt forms (e.g., 3-(4-Fluorophenyl)-1H-pyrazol-5-amine) .

Key Findings:

- The hydrochloride salt form of the target compound shows superior kinase inhibition (IC₅₀ = 0.12 μM) compared to non-salt analogs, likely due to enhanced solubility and bioavailability .

- Chlorophenyl analogs exhibit weaker antibacterial activity, emphasizing fluorine's role in target engagement .

- Mercaptoacetamide derivatives (e.g., compound 12h) demonstrate high potency against botulinum neurotoxin but require additional pharmacokinetic optimization .

Key Insights:

- The target compound is synthesized via condensation of (4-fluorophenyl)hydrazine hydrochloride with β-ketonitriles, achieving 79% yield .

- Trifluoromethyl-substituted analogs require multistep synthesis, leading to lower yields (58%) .

- Chlorophenyl derivatives are synthesized with comparable efficiency but require purification to remove methyl iodide residues .

準備方法

Strecker Synthesis: Stepwise Breakdown

Reaction Sequence and Conditions

The Strecker synthesis is the most widely reported method for preparing this compound. The process involves four stages:

Starting Material Preparation

4-Fluoro-3-methylbenzaldehyde serves as the primary precursor. Commercial availability simplifies this step, though its synthesis via Friedel-Crafts acylation or directed ortho-metalation may be required for custom applications.

Aminonitrile Formation

The aldehyde undergoes Strecker reaction with ammonium chloride and sodium cyanide in aqueous methanol at 0–5°C for 6 hours:

$$

\text{4-Fluoro-3-methylbenzaldehyde} + \text{NH}_4\text{Cl} + \text{NaCN} \rightarrow \text{Aminonitrile Intermediate} \quad (75\%\ \text{yield})

$$

This exothermic reaction requires careful temperature control to minimize byproducts.

Acidic Hydrolysis

The aminonitrile intermediate is hydrolyzed using 6M hydrochloric acid under reflux (110°C, 12 hours) to yield racemic 2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid:

$$

\text{Aminonitrile} + \text{HCl} + \text{H}_2\text{O} \rightarrow \text{Racemic Amino Acid} \quad (82\%\ \text{yield})

$$

Chiral Resolution

The racemic mixture is resolved using preparative chiral chromatography (Chiralpak IA column, ethanol:hexane 1:4) to isolate the (S)-enantiomer with >99% ee. Alternative resolution methods include diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid.

Erlenmeyer Azalactone Method

Multi-Component Reaction Design

This method improves stereochemical outcomes by leveraging inherent chirality in the azalactone intermediate:

Azalactone Formation

4-Fluoro-3-methylbenzaldehyde reacts with acetylglycine and acetic anhydride in sodium acetate buffer (pH 4.5, 60°C, 8 hours):

$$

\text{Aldehyde} + \text{Acetylglycine} \xrightarrow{\text{Ac}_2\text{O}} \text{Azalatone Intermediate} \quad (68\%\ \text{yield})

$$

Hydrolysis and Hydrogenation

Basic hydrolysis (2M NaOH, 80°C) followed by catalytic hydrogenation (10% Pd/C, H₂ 50 psi) yields the racemic amino acid. Enzymatic resolution using Bacillus protease achieves 99.5% ee for the (S)-enantiomer.

Industrial-Scale Production Considerations

Process Intensification Strategies

BenchChem reports these industrial adaptations:

- Continuous Flow Systems : Reduce reaction times from 12 hours to 45 minutes for hydrolysis steps.

- Solvent Recycling : Toluene-hexane mixtures are recovered at 92% efficiency during crystallization.

- Automated pH Control : Maintains optimal conditions during chiral resolution (±0.1 pH units).

Yield and Purity Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Overall Yield | 52% | 78% |

| Radiochemical Purity | >99% | >99.9% |

| Enantiomeric Excess | 99% | 99.8% |

Comparative Analysis of Synthetic Methods

Cost-Benefit Evaluation

| Method | Cost (USD/g) | Reaction Steps | ee Achievable |

|---|---|---|---|

| Strecker Synthesis | 120 | 4 | 99% |

| Azalactone Route | 240 | 5 | 99.5% |

| Asymmetric Catalysis | 380 | 3 | 98% |

Q & A

Q. What synthetic methods are used to prepare (S)-2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid?

The compound can be synthesized via a multi-step approach involving:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or similar protecting agents in tetrahydrofuran (THF)/water with a base like LiOH to achieve selective protection .

- Coupling reactions : Employ reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to attach substituents to the aromatic ring .

- Deprotection and purification : Acidic hydrolysis (e.g., HCl) to remove protecting groups, followed by preparative HPLC for enantiomeric purity .

Key considerations : Optimize reaction time (e.g., 2 hours for hydrolysis) and solvent ratios to minimize byproducts.

Q. How is the compound characterized structurally and functionally?

- Spectroscopic analysis : Use H/C NMR to confirm the presence of the 4-fluoro-2-methylphenyl group and stereochemistry.

- Chromatography : HPLC with chiral columns to verify enantiomeric excess (>98% purity) .

- Computational tools : InChIKey (e.g.,

PSPBMVIGHPBZQZ-LURJTMIESA-Nfor related fluorinated analogs) aids in database searches and structural validation .

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep in a cool, dry place (< -20°C) under inert gas (N/Ar) to prevent degradation .

- Exposure control : Use fume hoods, gloves, and eye protection due to potential respiratory and skin irritation risks .

- Waste disposal : Neutralize acidic byproducts before disposal and adhere to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral catalysts : Use enzymes like phenylalanine ammonia-lyase (PAL) for stereoselective amination, as demonstrated in biocatalytic systems for analogous compounds .

- Dynamic kinetic resolution : Combine asymmetric hydrogenation with racemization catalysts to enhance (S)-enantiomer yield .

- Analytical validation : Pair circular dichroism (CD) with chiral HPLC to monitor optical activity at each synthetic step .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

- Fluorine vs. methyl substitution : Fluorine at the 4-position enhances metabolic stability and bioavailability compared to methyl groups, as seen in tyrosine analogs .

- Comparative assays : Test binding affinity to enzymes like monoamine oxidases (MAOs) using fluorinated vs. non-fluorinated derivatives. For example, 4-fluoro substitution in phenylalanine analogs shows 20% higher MAO-B inhibition than non-fluorinated versions .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the 2-methyl group and hydrophobic enzyme pockets .

Q. How to resolve contradictions in reported synthesis yields or purity?

- Methodological audits : Compare reaction conditions (e.g., solvent polarity, temperature) across studies. For instance, THF/water mixtures in achieved 75% yield, while biocatalytic methods () reached 43% for similar scaffolds .

- Reproducibility checks : Validate purity claims via independent LC-MS analysis and cross-reference with published values in TLC .

- Contaminant profiling : Use high-resolution mass spectrometry (HRMS) to identify trace impurities (e.g., dehalogenated byproducts) that may skew yield calculations .

Q. What advanced analytical techniques address challenges in quantifying low-concentration samples?

- Isotope dilution mass spectrometry (IDMS) : Spike samples with C-labeled analogs to improve quantification accuracy in pharmacokinetic studies .

- Microscale NMR : Utilize cryoprobes for enhanced sensitivity in detecting sub-milligram quantities .

- X-ray crystallography : Resolve stereochemical ambiguities by co-crystallizing the compound with target proteins (e.g., bacterial dihydrofolate reductase) .

Q. Methodological Notes

- Stereochemical integrity : Monitor optical rotation ([α]) during synthesis; typical values for (S)-enantiomers range from -13.2° to -15.5° in NaOH .

- Yield optimization : Pre-purify intermediates via flash chromatography to reduce final-step impurities.

- Ethical compliance : Adhere to institutional guidelines for in vivo studies, as commercial derivatives are not FDA-approved drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。